molecular formula C16H23NO3 B8561801 6-[(4-Formylphenyl)(methyl)amino]hexyl acetate CAS No. 120654-22-0

6-[(4-Formylphenyl)(methyl)amino]hexyl acetate

Cat. No.: B8561801
CAS No.: 120654-22-0
M. Wt: 277.36 g/mol
InChI Key: GDOADJDESNBAHV-UHFFFAOYSA-N
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Description

6-[(4-Formylphenyl)(methyl)amino]hexyl acetate is a useful research compound. Its molecular formula is C16H23NO3 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
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Properties

CAS No.

120654-22-0

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

6-(4-formyl-N-methylanilino)hexyl acetate

InChI

InChI=1S/C16H23NO3/c1-14(19)20-12-6-4-3-5-11-17(2)16-9-7-15(13-18)8-10-16/h7-10,13H,3-6,11-12H2,1-2H3

InChI Key

GDOADJDESNBAHV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCCCN(C)C1=CC=C(C=C1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phosphorous oxychloride (145 g, 0.95 mol) was added dropwise at 5° C. to 280 mL of stirred N,N-dimethylformamide (DMF), and the mixture was stirred at 5° C. for 2 hours. N-(6-Acetoxyhexyl)-N-methylaniline (230 g, 0.93 mol) was added slowly, and the reaction mixture was heated at 90° C. for 3 hours. After cooling, the solution was poured onto 500 g of ice and the resulting mixture was neutralized to pH 5 with sodium acetate. The mixture was extracted with dichloromethane (4×200 mL), the combined extracts were dried (MgSO4), and the solvent was removed at reduced pressure. The brown residue was distilled in vacuo the provide 186 g (73%) of a yellow oil, bp 195° C. (0.15 mm).
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-(6-Acetoxyhexyl)-N-methylaniline
Quantity
230 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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